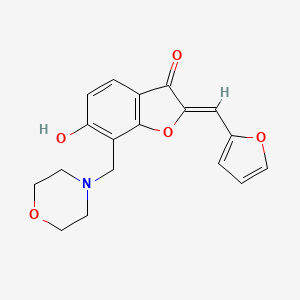
Methyl 5-(3-methoxy-3-oxopropyl)pyrrolidine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 5-(3-methoxy-3-oxopropyl)pyrrolidine-2-carboxylate” is a chemical compound with the CAS Number: 1822597-21-6 . It has a molecular weight of 215.25 . The compound is part of the pyrrolidine family, which is a group of nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine derivatives often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . A diastereoselective method for the preparation of similar compounds was developed based on the neutralization reaction of diastereohomogeneous dimethyl glutamate hydrochlorides .Molecular Structure Analysis
The structure of “this compound” is characterized by a five-membered pyrrolidine ring . This saturated scaffold allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .Chemical Reactions Analysis
The pyrrolidine ring is a versatile scaffold in chemical reactions . For instance, pyrrolidine-2,5-dione, a related compound, has been used in the synthesis of a series of 3-chloro-1-aryl pyrrolidine-2,5-diones .科学的研究の応用
Synthetic Methodologies
The synthesis of 5-methoxylated 3-pyrrolin-2-ones through the rearrangement of chlorinated pyrrolidin-2-ones is a notable application, providing useful adducts for the preparation of agrochemicals or medicinal compounds. This demonstrates the compound's utility in chemical synthesis, offering a pathway to generate structurally diverse and potentially biologically active molecules (Ghelfi et al., 2003).
Antimicrobial Applications
A study on the synthesis and evaluation of novel (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives for antimicrobial activities highlights the potential use of this compound in developing new antimicrobial agents. The research found that derivatives exhibited good antibacterial and antifungal activity, attributed to the presence of the heterocyclic ring and enhanced by methoxy group introduction (Hublikar et al., 2019).
Chemical Intermediate for Synthesis
The compound serves as a key intermediate in synthetic chemistry, such as in the preparation of a key intermediate for (±)-eburnamonine synthesis. This application underscores its importance in the synthesis of complex natural products and pharmaceuticals (Shono et al., 1987).
Development of Novel Heterocycles
Research also encompasses the synthesis of novel heterocycles, such as the efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid. This process illustrates the compound's role in creating molecules with potential biological activities, indicating its utility in medicinal chemistry (Hirokawa et al., 2000).
Green Chemistry Applications
The compound is used in green chemistry applications, such as the ultrasound-promoted synthesis of pyrrolidin-2-ones in aqueous medium, highlighting its role in environmentally sustainable chemical processes. This research points to the compound's utility in facilitating reactions under milder and more eco-friendly conditions (Franco et al., 2012).
将来の方向性
特性
IUPAC Name |
methyl 5-(3-methoxy-3-oxopropyl)pyrrolidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-14-9(12)6-4-7-3-5-8(11-7)10(13)15-2/h7-8,11H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USHZXSSBOJSEAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1CCC(N1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(4-fluorobenzyl)thiophene-2-carboxamide](/img/structure/B2806818.png)
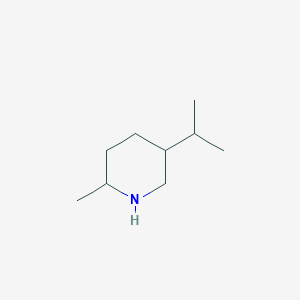
![3-(Ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 2-bromobenzoate](/img/structure/B2806822.png)
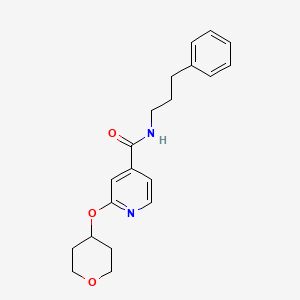

![(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-ethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2806827.png)

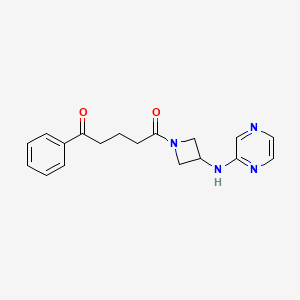
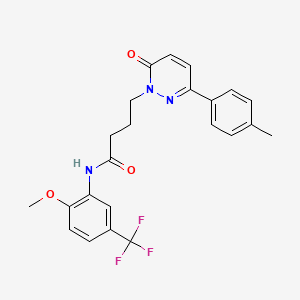
![2-[2-Amino-5-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol](/img/structure/B2806835.png)
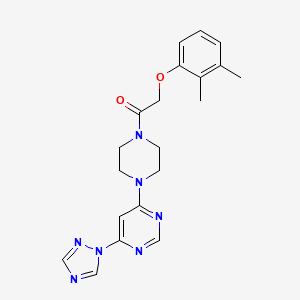
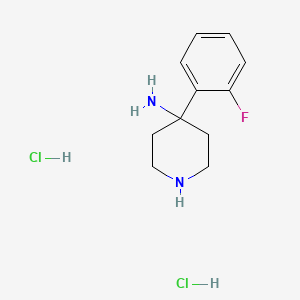
![3-[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]prop-2-enoic acid](/img/structure/B2806840.png)
